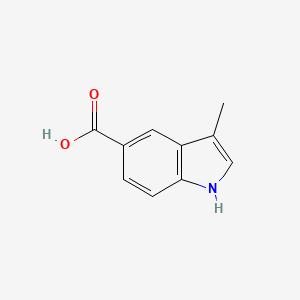
3-Methyl-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
3-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indole-5-carboxylic acid is represented by the linear formula C10H9NO2 .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research into indole carboxylic acids, such as 3-Methyl-1H-indole-5-carboxylic acid, focuses on the synthesis of novel derivatives with potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives illustrates the versatility of indole carboxylic acids as precursors for complex molecules with potential biological activity (Xin-ying Wang et al., 2016).
Mechanistic and Electrochemical Studies
Indole carboxylic acids are also subjects of mechanistic and electrochemical studies to understand their behavior in various conditions. For instance, the electrochemical oxidation of indole-3-acetic acid in acidic aqueous solution explores the complex reaction pathways and products formed, shedding light on potential industrial and environmental applications of these compounds (T. Hu & G. Dryhurst, 1993).
Metabolic Profiling in Plants
The role of indole carboxylic acids in plant biology, particularly in the context of phytohormones, phytotoxins, and signaling crosstalk, is a significant area of research. Studies on the simultaneous analysis of phytohormones and phytotoxins in plants illustrate the critical role of indole-derived compounds in plant defense mechanisms and stress responses, providing insights for agricultural science and plant biotechnology (E. Schmelz et al., 2003).
Chemical Modifications and Functionalizations
Research into the chemical modifications and functionalizations of indole carboxylic acids, such as Me2AlCl-mediated carboxylation, highlights the potential for creating a wide range of derivatives. These derivatives have applications in synthetic chemistry, pharmaceuticals, and materials science, demonstrating the flexibility and importance of indole carboxylic acids as chemical building blocks (K. Nemoto et al., 2016).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of indole derivatives, such as the study of 5-methoxyindole-3-acetic acid, provide fundamental insights into the molecular structure and interactions of these compounds. Such research is crucial for understanding the properties and reactivity of indole carboxylic acids, with implications for drug design, material science, and theoretical chemistry (T. Sakaki et al., 1975).
Safety And Hazards
Orientations Futures
Indole derivatives have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propriétés
IUPAC Name |
3-methyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSFHSAVRYCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588699 | |
| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indole-5-carboxylic acid | |
CAS RN |
588688-44-2 | |
| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



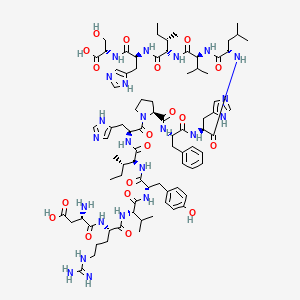
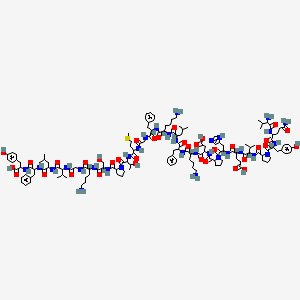
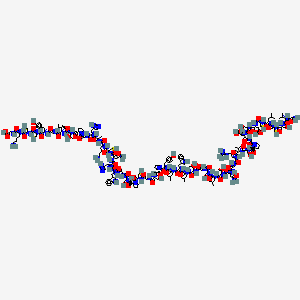

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
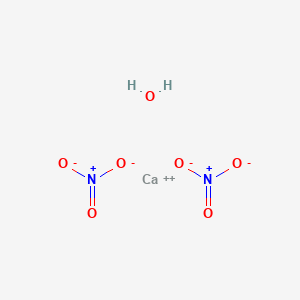
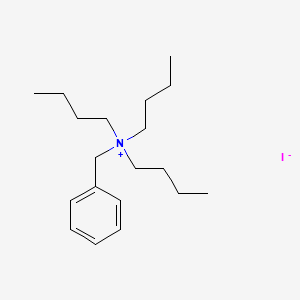
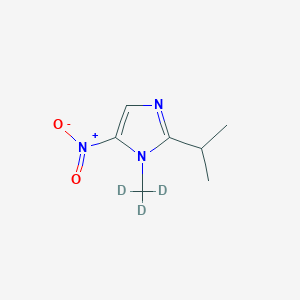
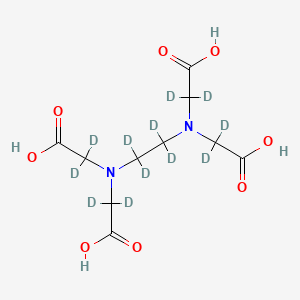
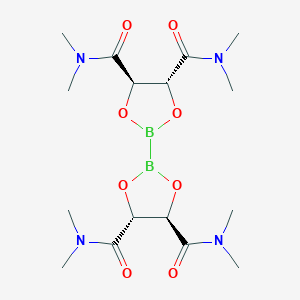
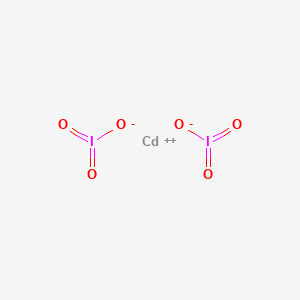
![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)